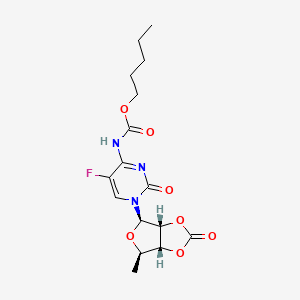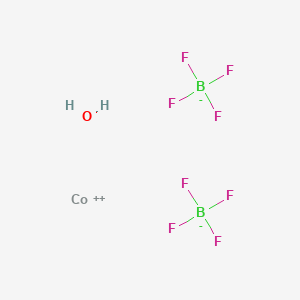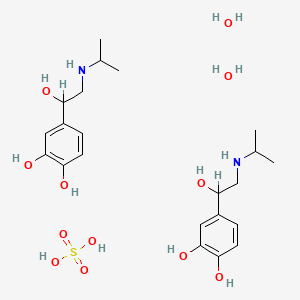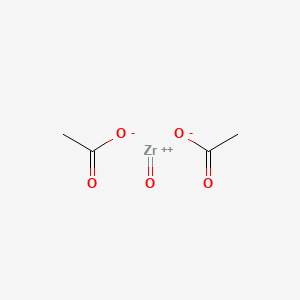
Gal|A(1-3)GalNAc-|A-pNP
Overview
Description
Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl is a synthetic compound that is often used in biochemical research. It is a derivative of the Thomsen-Friedenreich antigen, which is a disaccharide consisting of galactose and N-acetylgalactosamine. This compound is significant in the study of glycosylation processes and has applications in various fields including cancer research and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl typically involves the enzymatic transfer of galactose to N-acetylgalactosamine. This process can be catalyzed by glycosyltransferases such as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase. The reaction conditions often include the use of activated sugar donors like UDP-GalNAc and specific acceptor substrates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like periodate, which cleaves the vicinal diol groups in the sugar moiety.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the replacement of functional groups in the compound, which can be achieved using nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation and glycan interactions.
Biology: The compound is employed in the investigation of cell surface carbohydrates and their roles in cell-cell interactions.
Medicine: It is significant in cancer research, particularly in studying the role of glycosylation in tumor progression and metastasis.
Industry: The compound is used in the development of diagnostic assays and therapeutic agents targeting glycan structures.
Mechanism of Action
The mechanism of action of Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl involves its interaction with specific glycan-binding proteins such as lectins. These interactions can modulate various cellular processes including cell adhesion, signaling, and immune response. The compound’s effects are mediated through its binding to carbohydrate recognition domains on these proteins, influencing downstream signaling pathways.
Comparison with Similar Compounds
- Galactose-β(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl
- Glucose-β(1-3)N-Acetylglucosamine-α-p-Nitrophenyl
Comparison: Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl is unique due to its specific glycosidic linkage and the presence of the p-nitrophenyl group, which makes it a useful chromogenic substrate in enzymatic assays. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and specificity in biochemical applications.
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-OHKLXAGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![sodium;4-[(2Z)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8034473.png)




![[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B8034521.png)
![(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(2+);diacetate;hydrate](/img/structure/B8034529.png)

